molecular formula C16H11BrN2O3S B4624441 methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

Cat. No. B4624441
M. Wt: 391.2 g/mol
InChI Key: RBJCNKLTMOMRMP-DHZHZOJOSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions, where key functionalities are introduced to the thiophene core to achieve the desired compound. For example, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophenes showcases the potential for chemical modifications at specific positions on the thiophene ring, which is a crucial aspect in the synthesis of complex thiophene derivatives like our compound of interest (Romagnoli et al., 2012).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been extensively studied through various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction provides valuable insights into the molecular geometry, confirming the structure of complex thiophene derivatives and enabling a deeper understanding of their chemical behavior (Ramazani et al., 2011).

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, reflecting their versatile chemical properties. For instance, the interaction of 3-amino-2-cyanothioacrylamides with various halo methylene compounds under mild conditions to afford 5-acyl-2-amino-3-cyanothiophenes, highlights the reactivity of thiophene derivatives towards electrophilic and nucleophilic substitutions, which is fundamental for the synthesis of our target compound (Lugovik et al., 2017).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystalline structure, are often determined by their specific functional groups and molecular geometry. The analysis of these properties is essential for understanding the material's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of thiophene derivatives in chemical synthesis and material science. For example, the study of the electronic properties and quantum chemical calculations of related compounds provides insights into their reactivity and potential applications as anticancer agents (Vennila et al., 2023).

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Thiophene derivatives have been extensively studied for their potential in synthesizing complex organic molecules and in drug development. For instance, thiophene moieties have been incorporated into long-chain esters and other compounds with potential pharmaceutical applications, including antiarthritis agents and inhibitors of spore germination, through electrophilic reactions promoted by samarium diiodide (Yang et al., 2000). Additionally, the synthesis of novel heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines from methyl thiophene-3-carboxylates has been reported, highlighting the versatility of thiophene derivatives in organic chemistry (M. S. Yagodkina-Yakovenko et al., 2018).

Materials Science and Photovoltaics

In materials science, thiophene-containing compounds have shown promise in the development of organic sensitizers for solar cells. For example, organic sensitizers with thiophene units have demonstrated high incident photon-to-current conversion efficiencies when anchored onto TiO2 films, contributing to advancements in photovoltaic technologies (Sanghoon Kim et al., 2006). This indicates the potential of thiophene derivatives in enhancing the efficiency of solar energy conversion.

properties

IUPAC Name

methyl 2-[[(E)-3-(4-bromophenyl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S/c1-22-16(21)13-6-7-23-15(13)19-14(20)11(9-18)8-10-2-4-12(17)5-3-10/h2-8H,1H3,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJCNKLTMOMRMP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-{[(2E)-3-(4-bromophenyl)-2-cyanoprop-2-enoyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
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methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

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